3-N-Di-boc-2-methyl-propionic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

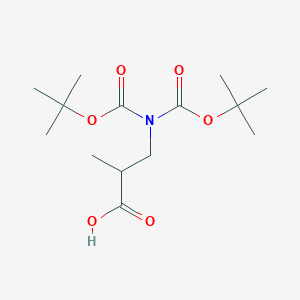

3-N-Di-boc-2-methyl-propionic acid is a chemical compound with the CAS Number: 357610-29-8. It has a molecular weight of 303.36 and its IUPAC name is 3-(bis(tert-butoxycarbonyl)amino)-2-methylpropanoic acid . The compound is colorless to yellow solid in its physical form .

Synthesis Analysis

The synthesis of 3-N-Di-boc-2-methyl-propionic acid involves several steps. For instance, one method involves the use of pyridine, oxalyl dichloride, and N,N-dimethyl-formamide in acetonitrile at temperatures ranging from -20 to 20℃ for 7 hours . Another method involves the use of hydrogen in methanol at 20℃ for 2 hours . There are also multi-step reactions involving the use of NaOH, 2-methyl-2-propanol, Cs2CO3, methanol, dimethylformamide, DMAP, acetonitrile, and H2 .Molecular Structure Analysis

The molecular structure of 3-N-Di-boc-2-methyl-propionic acid is represented by the linear formula C14H25NO6 . The InChI code for the compound is 1S/C14H25NO6/c1-9(10(16)17)8-15(11(18)20-13(2,3)4)12(19)21-14(5,6)7/h9H,8H2,1-7H3,(H,16,17) .Physical And Chemical Properties Analysis

3-N-Di-boc-2-methyl-propionic acid is a colorless to yellow solid . It has a molecular weight of 303.36 . The compound’s IUPAC name is 3-(bis(tert-butoxycarbonyl)amino)-2-methylpropanoic acid .Wissenschaftliche Forschungsanwendungen

Boronic Acids in Sensing and Other Applications

Boronic acids, including compounds like 3-N-Di-boc-2-methyl-propionic acid, have versatile applications. They are used in sensing due to their ability to interact with diols and Lewis bases, leading to utility in various sensing applications. This includes both homogeneous assays and heterogeneous detection. These acids also find application in biological labeling, protein manipulation and modification, separation, and the development of therapeutics (Lacina, Skládal & James, 2014).

Propionic Acid in Chemical and Pharmaceutical Industries

Propionic acid, closely related to 3-N-Di-boc-2-methyl-propionic acid, is widely used in the chemical, pharmaceutical, food, and other industries. Its recovery from fermentation broth through reactive extraction is a significant area of research, indicating its industrial importance (Keshav, Chand & Wasewar, 2009).

Boronic Acid Based Receptor Designs

Boronic acid-based receptor designs originated from their interaction with saccharides to determine association constants. This inherent acidity and interaction with diols form the cornerstone of diol-based receptors used in sensor construction and separation systems (Bull et al., 2013).

Microbial Production of Propionic Acid

The microbial production of propionic acid, a field relevant to 3-N-Di-boc-2-methyl-propionic acid, is gaining attention for its applications in various industries. Advances in genome shuffling and metabolic engineering are helping to overcome challenges like acid tolerance and by-product reduction, making biological production more commercially viable (Gonzalez-Garcia et al., 2017).

Catalysis and Chemical Synthesis

Boronic acids serve as catalysts in a variety of chemical reactions, including esterification and the aza-Michael addition. They offer a versatile approach to various organic syntheses, indicating the potential utility of similar compounds in these processes (Maki, Ishihara & Yamamoto, 2005).

Safety and Hazards

The safety information for 3-N-Di-boc-2-methyl-propionic acid indicates that it should be kept away from heat, sparks, open flames, and hot surfaces. It should not be sprayed on an open flame or other ignition source. The compound should be stored away from clothing and combustible materials . It should not be allowed to contact air or water due to the risk of violent reaction and possible flash fire . The container should be kept tightly closed .

Eigenschaften

IUPAC Name |

3-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-methylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO6/c1-9(10(16)17)8-15(11(18)20-13(2,3)4)12(19)21-14(5,6)7/h9H,8H2,1-7H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDPOEKBZTAUKGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-N-Di-boc-2-methyl-propionic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chlorophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2718935.png)

![3-[2-[4-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]-2-oxoethyl]-6-methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2718939.png)

![N-(3,4-dimethoxyphenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2718945.png)

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(diethylsulfamoyl)benzamide](/img/structure/B2718956.png)